molecular formula C21H21N3O2 B11530484 (4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11530484
M. Wt: 347.4 g/mol
InChI Key: WUZHJIFMODEWKI-HKWRFOASSA-N
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Description

(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common synthetic route includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-methyl-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-5-methyl-4-[4-(piperidin-1-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the morpholine ring, which can impart distinct physicochemical properties and biological activities. The morpholine ring may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(4Z)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H21N3O2/c1-16-20(21(25)24(22-16)19-5-3-2-4-6-19)15-17-7-9-18(10-8-17)23-11-13-26-14-12-23/h2-10,15H,11-14H2,1H3/b20-15-

InChI Key

WUZHJIFMODEWKI-HKWRFOASSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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